molecular formula C13H11N B1666777 Benzylideneaniline CAS No. 538-51-2

Benzylideneaniline

Cat. No. B1666777
CAS RN: 538-51-2
M. Wt: 181.23 g/mol
InChI Key: UVEWQKMPXAHFST-SDNWHVSQSA-N
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Description

Benzylideneaniline is a compound with the molecular formula C13H11N . It is used as an intermediate in organic synthesis . It is also used as a stain in various immunoassays including flow cytometry, immunofluorescence, and immunohistochemistry .


Synthesis Analysis

Benzylideneaniline can be synthesized using a Schiff base reaction. In one study, Kinnow peel powder was used as a green catalyst to synthesize N-Benzylideneaniline and its derivatives . The combination of aniline and benzaldehyde for the Schiff base reaction provided an 85% yield of the relative product .


Molecular Structure Analysis

The molecular structure of Benzylideneaniline has been studied using various techniques. The compound has a molecular weight of 181.23 g/mol . Its 2D and 3D conformers, as well as crystal structures, have been analyzed . Studies have also been conducted on the torsional vibration and central bond length of N-Benzylideneanilines .


Chemical Reactions Analysis

Benzylideneaniline undergoes a Schiff base reaction in its synthesis process . The reaction involves benzaldehyde, aniline, and their derivatives such as 4-methyl benzaldehyde, 4-hydroxy benzaldehyde, 4-methoxy benzaldehyde, and 4-methoxy aniline .


Physical And Chemical Properties Analysis

Benzylideneaniline has a density of 0.956g/cm³ . It has a melting point of 52-54℃ and a boiling point of 300°C at 760 mmHg . It is partly soluble in water, methanol, chloroform, alcohol, and acetic anhydride .

Scientific Research Applications

Field

This application falls under the field of Green Chemistry .

Application Summary

Benzylideneaniline and its derivatives are synthesized using a Schiff base reaction . This process is part of a broader effort to reduce chemical waste, reaction time, and the use of toxic chemicals in organic transformations .

Method of Application

The synthesis involves the use of Kinnow peel powder as a green catalyst . Benzaldehyde, aniline, and their derivatives such as 4‐methyl benzaldehyde, 4‐hydroxy benzaldehyde, 4‐methoxy benzaldehyde, and 4‐methoxy aniline are used in the Schiff base reaction .

Results

The combination of Aniline and benzaldehyde for the Schiff base reaction provided an 85% yield of the relative product . This method is seen as a new challenge to reduce chemical waste, reaction time, and economically efficient and toxic chemicals in organic transformations .

Synthesis of N-Benzylideneaniline

Field

This application is in the field of Organic Chemistry .

Application Summary

N-Benzylideneaniline (N-BA) is synthesized using benzyl alcohol and PhNH2 as precursors . The resultant imines (also called Schiff bases or azomethines) are used as components in cycloaddition reactions .

Method of Application

Mn–Co-decorated reduced graphene oxide (Mn–Co–rGO) is prepared by a modified condensation method and used as a catalyst . The catalyst has been used efficiently with high activity and selectivity for oxidation of benzyl alcohol to benzaldehyde in the presence of molecular oxygen, which further reacts with aniline to produce N-BA .

Results

The catalyst showed sustainable catalytic activity up to five cycles . The effect of the nature and position of the substituent on aniline on the chemical reactivity of the nucleophile was studied theoretically using density functional calculations .

Safety And Hazards

Benzylideneaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N,1-diphenylmethanimine
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InChI

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
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InChI Key

UVEWQKMPXAHFST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2
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Molecular Formula

C13H11N
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DSSTOX Substance ID

DTXSID101020626, DTXSID10870599, DTXSID30871760
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Molecular Weight

181.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Benzylideneaniline
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Vapor Pressure

0.00299 [mmHg]
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Product Name

N-Benzylideneaniline

CAS RN

538-51-2, 1750-36-3, 33993-35-0
Record name N-Benzylideneaniline
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Synthesis routes and methods

Procedure details

Benzaldehyde (0.20 mole) was treated with aniline (0.20 mole) with vigorous stirring in a 1 liter Erlenmeyer Flask. After 15 mins., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 5 minutes. The reaction mixture was left standing at room temperature for 10 min.; then it was placed in an ice-bath for 0.5 hours. The crystals which formed were collected, washed with 95% ethanol, and air-dried. Recrystallization from 85% ethanol gave N-benzylideneaniline. m.p. 50°-51.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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